molecular formula C7H6F2N2O3 B2749960 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid CAS No. 2248269-74-9

2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid

Cat. No.: B2749960
CAS No.: 2248269-74-9
M. Wt: 204.133
InChI Key: CKBAGVHIZHVWHL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

2-(difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c1-14-6-3(7(12)13)2-10-5(11-6)4(8)9/h2,4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBAGVHIZHVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, metal-based methods can transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . Minisci-type radical chemistry is another strategy applied to heteroaromatics for difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using novel non-ozone depleting difluorocarbene reagents. These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced or modified.

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include electrophilic, nucleophilic, radical, and cross-coupling agents .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

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